Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The resulting intermediate undergoes cyclization to form the indole ring, followed by chlorination and esterification to introduce the chloro and ethyl ester groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.
Reduction: The chloro group at the 7th position can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 7-chloro-3-oxo-1H-indole-2-carboxylate.
Reduction: Formation of 3-hydroxy-1H-indole-2-carboxylate.
Substitution: Formation of 7-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.
Scientific Research Applications
Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 1H-indole-3-carboxylate: Lacks the chloro and hydroxy groups, resulting in different chemical and biological properties.
7-chloro-1H-indole-2-carboxylate: Lacks the ethyl ester and hydroxy groups, affecting its reactivity and applications.
3-hydroxy-1H-indole-2-carboxylate: Lacks the chloro and ethyl ester groups, leading to variations in its biological activity.
Properties
Molecular Formula |
C11H10ClNO3 |
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Molecular Weight |
239.65 g/mol |
IUPAC Name |
ethyl 7-chloro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2H2,1H3 |
InChI Key |
YLPSHNWWZYQWPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)O |
Origin of Product |
United States |
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